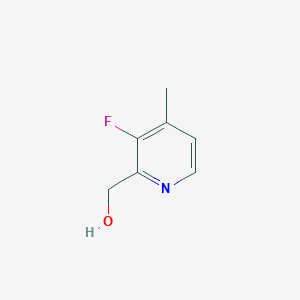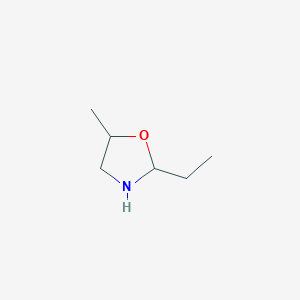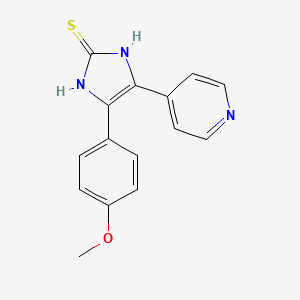
tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate: is an organic compound with the molecular formula C11H16N2O3S It is a derivative of carbamic acid and contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl carbamate. One common method includes the use of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates or thiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology and Medicine: Its thiazole ring is a common motif in many biologically active molecules, which can interact with various biological targets .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the thiazole ring .
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and carbamate group. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-fluoro-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
Comparison: While these compounds share a similar core structure, the presence of different substituents on the thiazole ring can significantly alter their chemical and biological properties.
Conclusion
tert-Butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate is a versatile compound with potential applications in various fields. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H16N2O3S |
|---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
tert-butyl N-(4-propanoyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H16N2O3S/c1-5-8(14)7-6-17-9(12-7)13-10(15)16-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) |
InChI-Schlüssel |
ROHBOJFWRNYZAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8463628.png)
![1-Butanone,1-benzo[b]thien-5-yl-3-methyl-](/img/structure/B8463631.png)









![Pyrido[3,2-f][1,7]naphthyridin-6-amine](/img/structure/B8463706.png)


